5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to act as potent and selectiveFXR agonists . The Farnesoid X receptor (FXR) plays a crucial role in bile acid synthesis, lipid metabolism, and glucose homeostasis.
Mode of Action
As an FXR agonist, the compound binds to the FXR receptor, activating it. This activation leads to changes in the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis .
Biochemical Pathways
Upon activation of the FXR receptor, several biochemical pathways are affected. These include pathways involved in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of FXR can lead to a decrease in the synthesis and secretion of bile acids, a decrease in triglyceride levels, and an increase in glucose tolerance .
Pharmacokinetics
Similar compounds have shown robust lipid-modulating properties, suggesting good bioavailability .
Result of Action
The activation of the FXR receptor by the compound leads to molecular and cellular effects such as lowering LDL (low-density lipoprotein) and triglycerides while raising HDL (high-density lipoprotein) in preclinical species . These changes can have beneficial effects on conditions like hyperlipidemia and potentially diabetes.
Biological Activity
5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, featuring a benzimidazole core linked to a piperidine moiety and a pyrimidine derivative, suggests diverse biological activities. This article reviews the biological activity of this compound based on synthesized data, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C20H23N5O3S
- Molecular Weight : 413.5 g/mol
- CAS Number : 2309604-52-0
The structure features a sulfonamide group that is known for enhancing biological activity through increased binding affinity to target proteins. The presence of the cyclopropyl group is also expected to enhance pharmacological properties by improving metabolic stability.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have demonstrated moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis . The sulfonamide group typically enhances the antibacterial efficacy by inhibiting bacterial enzyme functions.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable, particularly against acetylcholinesterase (AChE) and urease. In related studies, piperidine derivatives showed strong inhibitory effects, with IC50 values indicating effective enzyme inhibition . For example, certain derivatives exhibited IC50 values as low as 2.14 µM against urease, suggesting high potency.
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
7l | Urease | 2.14 |
7m | AChE | 0.63 |
7n | AChE | 1.00 |
Anticancer Properties
The benzimidazole core is associated with anticancer activity, particularly due to its ability to interfere with cellular processes such as DNA replication and repair. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines . The mechanism often involves the inhibition of key signaling pathways that regulate cell proliferation.
Case Studies and Research Findings
- Synthesis and Testing : In a study focused on synthesizing various piperidine derivatives, it was found that modifications at the benzimidazole position could significantly alter biological activity . This highlights the importance of structural variations in enhancing therapeutic efficacy.
- Binding Studies : Bovine serum albumin (BSA) binding studies have shown that these compounds can effectively interact with serum proteins, which is crucial for understanding their pharmacokinetics and bioavailability .
- In Silico Studies : Molecular docking simulations revealed that the compound binds effectively to target enzymes, suggesting potential for drug development in treating bacterial infections and possibly cancer .
Properties
IUPAC Name |
6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c26-29(27,16-3-4-17-19(9-16)23-12-21-17)25-7-5-14(6-8-25)11-28-20-10-18(15-1-2-15)22-13-24-20/h3-4,9-10,12-15H,1-2,5-8,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQAYNLAPPGRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.